

spectroscopic analysis of vinyl palmitate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vinyl palmitate*

Cat. No.: *B1583765*

[Get Quote](#)

Spectroscopic Profile of Vinyl Palmitate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of **vinyl palmitate** through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of spectroscopic data, detailed experimental protocols, and visual representations of the compound's structure and analytical workflow.

Introduction to Vinyl Palmitate

Vinyl palmitate is the ester of palmitic acid and vinyl alcohol. Its structure combines a long saturated fatty acid chain with a reactive vinyl group, making it a subject of interest in polymer chemistry and as a potential biocompatible monomer. Understanding its spectroscopic characteristics is crucial for its identification, purity assessment, and the study of its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **vinyl palmitate** by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **vinyl palmitate** exhibits characteristic signals corresponding to the vinyl group protons and the protons of the long alkyl chain of the palmitate moiety. The vinyl protons typically appear as a complex set of multiplets in the downfield region of the spectrum due to their distinct chemical environments and spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for **Vinyl Palmitate**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
-O-CH=CH ₂ (Vinyl H)	~7.2-7.3	dd	~14.0, 6.3
-O-CH=CH ₂ (cis-Vinyl H)	~4.5-4.6	dd	~6.3, 1.5
-O-CH=CH ₂ (trans-Vinyl H)	~4.8-4.9	dd	~14.0, 1.5
-CH ₂ -C(O)O- (α -methylene)	~2.3-2.4	t	~7.5
-CH ₂ -CH ₂ -C(O)O- (β -methylene)	~1.6-1.7	quint	~7.5
-(CH ₂) ₁₂ - (Methylene chain)	~1.2-1.4	m	-
-CH ₃ (Terminal methyl)	~0.8-0.9	t	~7.0

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of **vinyl palmitate**. Key signals include those for the carbonyl carbon of the ester, the vinyl carbons, and the numerous carbons of the palmitate chain.

Table 2: ^{13}C NMR Spectroscopic Data for **Vinyl Palmitate**

Carbon Atom	Chemical Shift (δ , ppm)
-C(O)O- (Carbonyl)	~173
-O-CH=CH ₂ (Vinyl)	~141
-O-CH=CH ₂ (Vinyl)	~97
-CH ₂ -C(O)O- (α -methylene)	~34
-CH ₂ -CH ₃ (Terminal methyl)	~14
-(CH ₂) ₁₃ - (Methylene chain)	~22-32

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **vinyl palmitate** is characterized by strong absorption bands corresponding to the ester carbonyl group, the C-H bonds of the alkyl chain, and the vibrations of the vinyl group.[\[1\]](#)

Table 3: IR Spectroscopic Data for **Vinyl Palmitate**

Functional Group	Absorption Range (cm^{-1})	Intensity
C-H stretch (sp^3 alkyl)	2855-2925	Strong
C=O stretch (ester)	1727-1750	Strong
C=C stretch (vinyl)	~1645	Medium
C-O stretch (ester)	1150-1175	Strong
=C-H bend (vinyl)	~950 and ~870	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **vinyl palmitate** (molar mass: 282.46 g/mol), the mass spectrum typically shows the molecular ion peak and a series of fragment ions resulting from the cleavage of the alkyl chain.[\[2\]](#)

Table 4: Mass Spectrometry Data for **Vinyl Palmitate**

m/z	Interpretation
282	[M] ⁺ (Molecular ion)
256	Loss of C ₂ H ₂
239	Loss of C ₃ H ₅ O
Successive loss of 14 amu	Cleavage of -CH ₂ - units from the alkyl chain

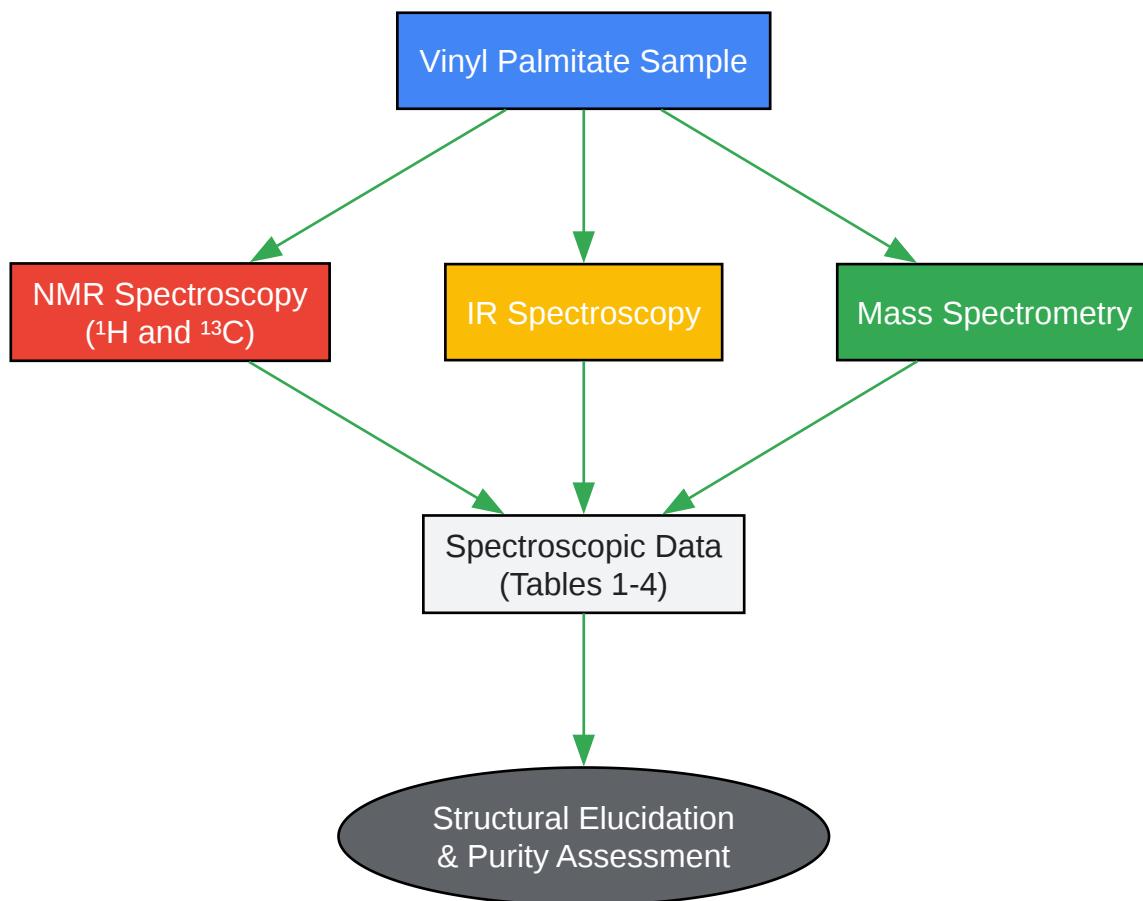
Experimental Protocols

NMR Spectroscopy

A sample of **vinyl palmitate** (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in an NMR tube.[\[3\]](#) Tetramethylsilane (TMS) is often used as an internal standard (0 ppm). The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500 MHz). For quantitative analysis, a sufficient relaxation delay (D1) should be used.[\[3\]\[4\]](#)

Infrared (IR) Spectroscopy

A small amount of liquid **vinyl palmitate** can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[\[5\]](#) For solid samples, a KBr pellet or a Nujol mull can be prepared.[\[6\]](#) The spectrum is then recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[\[7\]](#)


Mass Spectrometry

For direct infusion mass spectrometry, the lipid sample is dissolved in an appropriate solvent mixture (e.g., chloroform/methanol) and infused into the mass spectrometer.[\[2\]](#) Alternatively, gas chromatography-mass spectrometry (GC-MS) can be used, where the sample is first

vaporized and separated on a GC column before entering the mass spectrometer for ionization and analysis.[\[1\]](#)

Visualizations

Caption: Chemical Structure of Vinyl Palmitate

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 2. Direct Infusion Mass Spectrometry for Complex Lipid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.sciepub.com [pubs.sciepub.com]
- 5. webassign.net [webassign.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [spectroscopic analysis of vinyl palmitate (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583765#spectroscopic-analysis-of-vinyl-palmitate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com